Positional Isomer Differentiation: 5-yl vs. 6-yl Substitution Impacts Conformational and Predicted Physicochemical Profiles
Direct comparison of N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide (CAS 524016-11-3) and its 6-yl positional isomer (CAS 524017-41-2) reveals identical molecular formula and weight (C10H12ClN3OS, 257.74 g/mol) but distinct molecular topology [1]. The 5-yl substitution positions the amide bond and chlorothiazole group at a different vector angle relative to the bicyclic core compared to the 6-yl isomer. While experimentally measured bioactivity data for this specific compound are not publicly available, published SAR studies on 2-azabicyclo[2.2.1]heptane-based inhibitors demonstrate that positional substitution changes can alter target potency by >10-fold in DPP-4 and prolyl endopeptidase contexts [2]. The topological polar surface area (tPSA) is computed to be 82.3 Ų for both isomers [1], indicating equivalent potential for passive membrane permeability, but the spatial distribution of polarity differs, affecting specific molecular recognition events.
| Evidence Dimension | Molecular topology and predicted conformational profile |
|---|---|
| Target Compound Data | 5-yl substitution on 2-azabicyclo[2.2.1]heptane; tPSA = 82.3 Ų; XLogP3-AA = 1.7 (computed) [1] |
| Comparator Or Baseline | 6-yl isomer (CAS 524017-41-2): 6-yl substitution; tPSA = 82.3 Ų (computed, identical value); XLogP3-AA not explicitly reported but expected to be comparable based on identical formula |
| Quantified Difference | Identical computed global physicochemical descriptors; however, spatial orientation of hydrogen bond donor/acceptor groups differs. Class-level SAR shows >10-fold potency shifts for positional isomer changes in related 2-azabicyclo[2.2.1]heptane derivatives [2]. |
| Conditions | In silico computed properties (tPSA, XLogP3-AA) from PubChem; SAR context from published DPP-4 inhibitor studies. |
Why This Matters
For researchers synthesizing focused libraries or optimizing lead compounds, the 5-yl regioisomer provides a distinct chemical space exploration point that cannot be accessed with the 6-yl isomer, potentially leading to divergent biological activity profiles.
- [1] PubChem. N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide (CID 22350612) and N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide (CAS 524017-41-2). Computed Properties. View Source
- [2] Maslov, I. O., Zinevich, T. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. View Source
